molecular formula C10H16Cl2N2O B12633123 1-Pyridin-3-yl-4-(trideuteriomethylamino)butan-1-one;dihydrochloride

1-Pyridin-3-yl-4-(trideuteriomethylamino)butan-1-one;dihydrochloride

Cat. No.: B12633123
M. Wt: 254.17 g/mol
InChI Key: MFQNPOXUAKSUPV-GXXYEPOPSA-N
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Description

1-Pyridin-3-yl-4-(trideuteriomethylamino)butan-1-one;dihydrochloride is a chemical compound with the molecular formula C10H11D3N2O. It is also known by its English name, Pseudooxynicotine-d3. This compound is characterized by the presence of a pyridine ring and a trideuteriomethylamino group, making it a deuterated analog of a known compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyridin-3-yl-4-(trideuteriomethylamino)butan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Pyridin-3-yl-4-(trideuteriomethylamino)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced analogs of the compound.

Scientific Research Applications

1-Pyridin-3-yl-4-(trideuteriomethylamino)butan-1-one has several scientific research applications:

    Chemistry: Used as a deuterated analog in various chemical studies to understand reaction mechanisms and pathways.

    Biology: Employed in biological research to study the effects of deuterium substitution on biological activity.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Pyridin-3-yl-4-(trideuteriomethylamino)butan-1-one involves its interaction with molecular targets and pathways. The presence of the trideuteriomethylamino group may influence its binding affinity and activity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with specific enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Pseudooxynicotine: The non-deuterated analog of the compound.

    3-Methylpyridine Derivatives: Compounds with similar pyridine ring structures.

    Deuterated Analogs: Other compounds with deuterium substitution.

Uniqueness

1-Pyridin-3-yl-4-(trideuteriomethylamino)butan-1-one is unique due to the presence of the trideuteriomethylamino group, which imparts distinct chemical and physical properties. This deuterium substitution can affect the compound’s stability, reactivity, and biological activity, making it valuable for specific research applications.

Properties

Molecular Formula

C10H16Cl2N2O

Molecular Weight

254.17 g/mol

IUPAC Name

1-pyridin-3-yl-4-(trideuteriomethylamino)butan-1-one;dihydrochloride

InChI

InChI=1S/C10H14N2O.2ClH/c1-11-6-3-5-10(13)9-4-2-7-12-8-9;;/h2,4,7-8,11H,3,5-6H2,1H3;2*1H/i1D3;;

InChI Key

MFQNPOXUAKSUPV-GXXYEPOPSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCCCC(=O)C1=CN=CC=C1.Cl.Cl

Canonical SMILES

CNCCCC(=O)C1=CN=CC=C1.Cl.Cl

Origin of Product

United States

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